3-(3-nitrobenzyl)-1,2,3-benzotriazin-4(3H)-one
Overview
Description
3-Nitrobenzyl alcohol is an organic compound with the formula C7H7NO3 . In mass spectrometry, this compound is often abbreviated as “3-NBA” or “m-NBA” and has been used as a liquid matrix for fast atom bombardment and matrix-assisted laser desorption ionization .
Synthesis Analysis
The synthesis of compounds similar to “3-(3-nitrobenzyl)-1,2,3-benzotriazin-4(3H)-one” often involves reactions of thymine with 3-nitrobenzylbromide in the presence of cesium carbonate .Molecular Structure Analysis
The molecular structure of 3-nitrobenzyl alcohol consists of a benzene ring with a nitro group (NO2) and a hydroxyl group (OH) attached . The exact structure of “this compound” would likely be more complex due to the presence of the benzotriazinone group.Chemical Reactions Analysis
The chemical reactions involving 3-nitrobenzyl alcohol and similar compounds can be complex and depend on the specific conditions and reagents used .Physical and Chemical Properties Analysis
3-Nitrobenzyl alcohol has a molar mass of 153.135 g/mol, a density of 1.29 g/mL, a melting point of 30 to 32 °C, and a boiling point of 175 to 180 °C .Safety and Hazards
Properties
IUPAC Name |
3-[(3-nitrophenyl)methyl]-1,2,3-benzotriazin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c19-14-12-6-1-2-7-13(12)15-16-17(14)9-10-4-3-5-11(8-10)18(20)21/h1-8H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYPRKIZMQSUNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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